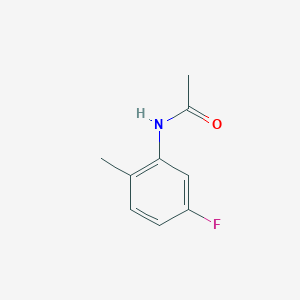

2-Acetamido-4-fluorotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGBILCTZUOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393292 | |

| Record name | N-Acetyl 5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-49-4 | |

| Record name | N-(5-Fluoro-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl 5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamido-4-fluorotoluene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Acetamido-4-fluorotoluene (AFT), a key fluorinated aromatic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and material science, this document delves into the core chemical properties, synthesis protocols, spectroscopic characterization, reactivity, and applications of this versatile compound. The narrative emphasizes the causal relationships behind its chemical behavior and synthetic methodologies, offering field-proven insights for practical application.

Executive Summary: The Strategic Importance of a Fluorinated Building Block

This compound, also known as N-(4-fluoro-2-methylphenyl)acetamide, is a substituted aromatic amide that has garnered significant interest as a molecular building block. Its structure uniquely combines a nucleophilic amine-derived functional group (the acetamido moiety) with the powerful electronic influence of a fluorine atom and a methyl group on an aromatic ring. This specific arrangement of substituents makes it a valuable precursor in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of fluorine can enhance crucial properties in drug candidates, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of the fundamental chemistry of this compound, equipping scientists with the knowledge to effectively utilize it in complex synthetic pathways.

Chemical Identity and Core Physical Properties

Accurate identification and understanding of physical properties are foundational to the successful application of any chemical intermediate.

Chemical Structure

The molecular structure of this compound is depicted below. The numbering of the benzene ring begins at the carbon atom bonded to the methyl group.

Caption: Molecular Structure of this compound.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for reaction setup, solvent selection, and purification procedures.

| Property | Value | Reference(s) |

| CAS Number | 366-49-4 | [1][3] |

| Molecular Formula | C₉H₁₀FNO | [1][4] |

| Molecular Weight | 167.18 g/mol | [1][2][4] |

| Density | 1.169 g/cm³ | [4] |

| Boiling Point | 281.2 °C at 760 mmHg | [4] |

| Flash Point | 123.9 °C | [4] |

| Purity | Typically ≥98% | [1][3] |

| Storage | Store at room temperature in a dry environment. | [1][2][5] |

Synthesis and Manufacturing Protocol

The most direct and industrially relevant synthesis of this compound is achieved through the N-acetylation of its corresponding aniline precursor, 4-Fluoro-2-methylaniline.[6] This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Design

The selection of an acetylating agent is critical. Acetic anhydride is often preferred in laboratory and industrial settings over acetyl chloride due to its lower cost, safer handling (less moisture-sensitive and less corrosive), and the formation of acetic acid as a benign byproduct. The reaction is typically performed in the presence of a mild base or by using the starting aniline itself to neutralize the acid byproduct, driving the equilibrium towards product formation.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from 4-Fluoro-2-methylaniline.

Materials:

-

4-Fluoro-2-methylaniline (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Pyridine (catalytic amount, optional) or Sodium Acetate (1.2 eq)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Rotary Evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluoro-2-methylaniline (1.0 eq) in a suitable solvent like Dichloromethane.[7]

-

Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution at room temperature. If desired, a catalytic amount of pyridine can be added to accelerate the reaction. Alternatively, a mild base like sodium acetate can be used.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acetic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, whose splitting patterns will be influenced by both fluorine and adjacent protons. A singlet will appear for the amide proton (N-H), a singlet for the acetyl methyl protons (CH₃-CO), and another singlet for the toluene methyl protons (Ar-CH₃).

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹J C-F).

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a clear confirmation of the fluoro-substituent.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for key functional groups.[8][9] Characteristic absorption bands are predicted as follows:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3300 - 3250 | Stretch |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| C-H (Aliphatic) | 3000 - 2850 | Stretch[10] |

| C=O (Amide I) | 1680 - 1640 | Stretch |

| C=C (Aromatic) | 1600 - 1450 | Stretch |

| N-H (Amide II) | 1550 - 1510 | Bend |

| C-F (Aryl Fluoride) | 1250 - 1100 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[11][12]

-

Molecular Ion (M⁺): A prominent peak at m/z = 167.18 corresponding to the molecular formula C₉H₁₀FNO.

-

Key Fragments: Expect fragmentation patterns involving the loss of the acetyl group (CH₃CO) and subsequent rearrangements common to acetanilides.

Chemical Reactivity and Mechanistic Insights

The reactivity of the aromatic ring in this compound is governed by the interplay of its three substituents.

-

Acetamido Group (-NHCOCH₃): This is a moderately activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring.

-

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group via an inductive effect.

-

Fluoro Group (-F): This is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also ortho-, para-directing because of resonance effects where its lone pairs can be donated to the ring.

The combined effect makes the ring more susceptible to electrophilic aromatic substitution than fluorobenzene but less so than N-methylaniline. The positions ortho to the powerful acetamido group (positions 3 and 5) are the most activated and sterically accessible for further substitution.

Caption: Factors influencing the electrophilic substitution of this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to introduce a specific substituted fluorinated phenyl ring into larger, more complex molecules.

-

Pharmaceutical Synthesis: It serves as a foundational scaffold for creating active pharmaceutical ingredients (APIs).[1] It is listed as an intermediate for oncology drugs and enzyme inhibitors.[1] The fluoromethylaniline core is a common motif in medicinal chemistry, and the acetamido group provides a convenient handle for further chemical modification or can be hydrolyzed back to the free amine for subsequent reactions.

-

Agrochemicals: Similar to pharmaceuticals, it is used in the synthesis of new pesticides and herbicides where the fluoro-aromatic moiety can enhance efficacy and bioavailability.[1]

-

Dyes and Pigments: The aromatic nature and functional groups make it a suitable precursor for the synthesis of specialized colorants.[1]

-

Material Science: Fluorinated organic compounds are precursors to advanced materials such as polymers and liquid crystals with unique thermal and electronic properties.[13]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Hazard Identification: While a full toxicological profile has not been investigated, similar compounds suggest it may be harmful if swallowed or inhaled and may cause skin and eye irritation.[14] High vapor concentrations can lead to symptoms like headache and dizziness.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. All handling should be conducted in a well-ventilated area or a chemical fume hood.[14]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the specific arrangement of its functional groups. A thorough understanding of its physical properties, synthetic routes, spectroscopic signatures, and chemical reactivity is essential for its effective use. For researchers in drug discovery, agrochemicals, and material science, this compound offers a reliable and versatile building block for the synthesis of novel, high-value molecules, particularly where the introduction of a fluorinated aromatic moiety is desired to modulate biological or physical properties.

References

- This compound. MySkinRecipes.

- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com.

- N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. Smolecule. (2023-08-16).

- SAFETY D

- Trending this compound Basics. Tours.eca.ed.ac.uk.

- N-(4-Fluoro-2-methylphenyl)acetamide. Lead Sciences.

- This compound [P93360]. ChemUniverse.

- 4-Fluoro-2-methylaniline. PubChem.

- 4-Fluoro-2-methylaniline 96 452-71-1. Sigma-Aldrich.

- Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability.

- Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2025-01-01).

- Understanding 2-Fluorotoluene: Properties and Applic

- Lab 2 - Infrared Spectroscopy (IR). WebAssign.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016-11-23).

Sources

- 1. This compound [myskinrecipes.com]

- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. N-(4-Fluoro-2-methylphenyl)acetamide - Lead Sciences [lead-sciences.com]

- 6. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 7. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. webassign.net [webassign.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpras.com [ijpras.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

2-Acetamido-4-fluorotoluene CAS number 366-49-4

An In-depth Technical Guide to 2-Acetamido-4-fluorotoluene (CAS: 366-49-4)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 366-49-4), a key fluorinated aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delineates its physicochemical properties, provides a detailed, field-proven synthetic protocol, and explores its strategic applications in drug discovery and fine chemical manufacturing. In the absence of publicly available experimental spectra, this guide offers expertly predicted analytical characterization data (NMR, IR, MS) based on established principles of spectroscopy. Safety, handling, and storage protocols are also detailed to ensure operational excellence and laboratory safety.

Introduction and Strategic Importance

This compound, also known as N-(4-fluoro-2-methylphenyl)acetamide, is a polysubstituted aromatic compound of significant interest in organic synthesis. Its molecular architecture, featuring a strategic fluorine substitution and an acetamido group on a toluene scaffold, makes it a valuable and versatile building block.[1]

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The fluorine atom can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] The acetamido group, a protected amine, serves as a directing group for further electrophilic aromatic substitution and as a precursor to the free amine, which is a common pharmacophore. Consequently, this compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals (particularly oncology and anti-inflammatory agents), agrochemicals, and specialized dyes.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for reaction planning, process scale-up, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 366-49-4 | [1][4][5] |

| Molecular Formula | C₉H₁₀FNO | [1][4] |

| Molecular Weight | 167.18 g/mol | [1][4] |

| Appearance | Expected to be an off-white to light-colored solid | Inferred |

| Density | 1.169 g/cm³ | [4] |

| Boiling Point | 281.2 °C at 760 mmHg | [4] |

| Melting Point | Not Available (N/A) | [4] |

| Flash Point | 123.9 °C | [4] |

| MDL Number | MFCD00045064 | [1] |

Synthesis and Manufacturing

The most direct and industrially viable route to this compound is the N-acetylation of the corresponding aniline, 4-Fluoro-2-methylaniline (CAS: 452-71-1). This reaction is a classic example of nucleophilic acyl substitution.

Retrosynthetic Analysis & Mechanism

The synthesis originates from the disconnection of the amide C-N bond, identifying 4-fluoro-2-methylaniline and an acetylating agent (like acetic anhydride or acetyl chloride) as the immediate precursors. The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the aniline nitrogen onto the electrophilic carbonyl carbon of the acetylating agent. A subsequent deprotonation step, often facilitated by a mild base or excess aniline, yields the stable amide product. The use of a base like pyridine is common to neutralize the acid byproduct (e.g., HCl if using acetyl chloride), driving the reaction to completion.[6]

Exemplary Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final, purified product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for aniline acetylation and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[6][7]

-

Reagents & Equipment:

-

4-Fluoro-2-methylaniline (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-Fluoro-2-methylaniline (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of aniline).

-

Add pyridine (1.5 eq) to the solution and stir until homogeneous.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add acetic anhydride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

-

Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ solution (2x) to remove excess acetic acid, and finally with brine (1x).

-

Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

-

Anticipated Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum (in CDCl₃, referenced to TMS at 0.00 ppm) is expected to show four distinct signals:

-

δ ~ 7.8-8.2 ppm (doublet, 1H): This signal corresponds to the aromatic proton at the C5 position. It is deshielded by the adjacent fluorine and the ortho-acetamido group. It is expected to appear as a doublet due to coupling with the proton at C6.

-

δ ~ 7.2-7.5 ppm (singlet, broad, 1H): The amide proton (N-H). Its chemical shift can be variable and the signal is often broad.

-

δ ~ 6.8-7.1 ppm (multiplet, 2H): These signals correspond to the aromatic protons at the C3 and C6 positions. They will exhibit complex splitting due to both H-H and H-F coupling.

-

δ ~ 2.2 ppm (singlet, 3H): The methyl protons of the acetamido group (-NHCOCH₃).

-

δ ~ 2.1 ppm (singlet, 3H): The methyl protons on the aromatic ring (-CH₃).

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals:

-

δ ~ 168-170 ppm: Carbonyl carbon (C=O) of the amide.

-

δ ~ 155-160 ppm (doublet, ¹JCF): Aromatic carbon bearing the fluorine (C-F). The large one-bond coupling constant is characteristic.

-

δ ~ 130-140 ppm: Quaternary aromatic carbons (C-1, C-2, C-4). Their exact shifts will be influenced by the substituents and will likely show smaller C-F coupling.

-

δ ~ 110-125 ppm: Aromatic carbons bearing protons (C-3, C-5, C-6). These will also exhibit C-F coupling.

-

δ ~ 24 ppm: Methyl carbon of the acetamido group.

-

δ ~ 18 ppm: Methyl carbon attached to the aromatic ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by characteristic absorptions of the amide and aromatic functionalities:

-

3250-3350 cm⁻¹ (sharp, medium): N-H stretch of the secondary amide.

-

3000-3100 cm⁻¹ (weak): Aromatic C-H stretch.

-

2850-2950 cm⁻¹ (weak): Aliphatic C-H stretch from the methyl groups.

-

~1660-1680 cm⁻¹ (strong, sharp): Amide I band (C=O carbonyl stretch). This is a highly diagnostic peak.

-

~1520-1550 cm⁻¹ (strong): Amide II band (N-H bend coupled with C-N stretch).

-

~1200-1250 cm⁻¹ (strong): C-F stretch.

-

~1500-1600 cm⁻¹ (multiple, medium): C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (Predicted)

Under Electron Ionization (EI) mass spectrometry, the following would be expected:

-

Molecular Ion (M⁺): A prominent peak at m/z = 167, corresponding to the molecular weight of the compound [C₉H₁₀FNO]⁺.

-

Key Fragment: A significant peak at m/z = 125, resulting from the loss of ketene (CH₂=C=O, 42 Da) via McLafferty rearrangement, a characteristic fragmentation pattern for N-aryl acetamides. This corresponds to the [C₇H₈FN]⁺ ion.

Applications in Drug Discovery

The utility of this compound is best understood by examining the roles of its functional groups in a drug design context.

Caption: Key functional moieties and their roles in drug design.

By serving as a scaffold containing these strategically placed groups, this compound enables medicinal chemists to rapidly synthesize libraries of more complex molecules. The acetamido group can be hydrolyzed to reveal the 4-fluoro-2-methylaniline core, which can then be elaborated into heterocycles or coupled with other fragments, making this compound a valuable starting point for exploring new chemical space.

Safety, Handling, and Storage

All handling of this compound should be conducted in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. Recommended storage is at room temperature.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com. [Link]

-

Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. [Link]

- Satisfaction Guaranteed this compound Save Big: 75... Unknown Source.

- Chem 117 Reference Spectra Spring 2011. Unknown Source.

-

CAS NO. 366-49-4 | this compound | Catalog AG-AG00CL13. Arctom. [Link]

-

This compound. MySkinRecipes. [Link]

- Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. Unknown Source.

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

meta-Fluorotoluene Synthesis. YouTube. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

IR Spectra of Selected Compounds. Chemistry LibreTexts. [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. p-Fluorotoluene(352-32-9) 13C NMR spectrum [chemicalbook.com]

- 3. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. arctomsci.com [arctomsci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structure, Synthesis, and Characterization of N-(5-Fluoro-2-methylphenyl)acetamide

Abstract

N-(5-Fluoro-2-methylphenyl)acetamide, a fluorinated aromatic amide, serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks like this one highly sought after in drug discovery. This guide provides an in-depth examination of the compound's structure, a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution, and a comprehensive overview of the spectroscopic techniques required for its unambiguous structural verification. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the causal reasoning behind experimental choices to ensure both technical accuracy and practical reproducibility.

Molecular Structure and Physicochemical Properties

Chemical Identity

N-(5-Fluoro-2-methylphenyl)acetamide is an organic compound classified as a secondary amide and a fluorinated aromatic. Its structure is defined by an acetamide functional group (-NHC(O)CH₃) bonded to the nitrogen of a 5-fluoro-2-methylaniline core. The strategic placement of the methyl group ortho to the amide linkage and the fluorine atom meta to it creates a specific electronic and steric environment that dictates its reactivity and properties.

Structural and Physicochemical Data

The fundamental properties of N-(5-Fluoro-2-methylphenyl)acetamide are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | N-(5-Fluoro-2-methylphenyl)acetamide | - |

| CAS Number | 366-49-4 | |

| Molecular Formula | C₉H₁₀FNO | [1] |

| Molecular Weight | 167.18 g/mol | [1] |

| Canonical SMILES | CC1=CC(=CC=C1NC(=O)C)F | - |

| InChI Key | YYCOUHCHKMJFAS-UHFFFAOYSA-N | [1] |

Molecular Structure Diagram

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the atoms and the substitution pattern on the phenyl ring.

Caption: 2D structure of N-(5-Fluoro-2-methylphenyl)acetamide.

Synthesis and Mechanistic Insights

The most direct and industrially scalable route to N-(5-Fluoro-2-methylphenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 5-fluoro-2-methylaniline.

Synthesis Principle: Nucleophilic Acyl Substitution

This transformation is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 5-fluoro-2-methylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The presence of the electron-withdrawing fluorine atom on the phenyl ring slightly decreases the nucleophilicity of the amine compared to non-fluorinated analogues, but the reaction proceeds efficiently under standard conditions.[2] When using acetyl chloride, a non-nucleophilic base like triethylamine is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis Workflow

The overall process from starting materials to the final, purified product is outlined in the following workflow.

Caption: General workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

5-Fluoro-2-methylaniline (CAS 367-29-3)

-

Acetic Anhydride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-fluoro-2-methylaniline (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add acetic anhydride (1.1 eq) dropwise over 5-10 minutes. Causality Note: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Causality Note: This step neutralizes the acetic acid byproduct and any unreacted acetic anhydride.

-

Extraction: Transfer the mixture to a separation funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N-(5-Fluoro-2-methylphenyl)acetamide as a pure solid.

Spectroscopic Characterization for Structural Verification

Unambiguous confirmation of the molecular structure is achieved by a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Analytical Workflow

Caption: Workflow for the spectroscopic validation of the final product's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |

| ¹H NMR | ~ 8.0 - 8.5 | br s | N-H : Amide proton, typically broad. |

| ~ 7.0 - 7.5 | m | Ar-H : Three aromatic protons, complex splitting due to H-H and H-F coupling. | |

| ~ 2.2 | s | Ar-CH₃ : Methyl group on the phenyl ring. | |

| ~ 2.1 | s | C(O)CH₃ : Acetyl methyl group. | |

| ¹³C NMR | ~ 168 | s | C=O : Amide carbonyl carbon. |

| ~ 157-161 | d, ¹JCF ≈ 240 Hz | C-F : Aromatic carbon directly bonded to fluorine. | |

| ~ 110-145 | m | Ar-C : Five other aromatic carbons, showing smaller C-F couplings. | |

| ~ 24 | s | C(O)CH₃ : Acetyl methyl carbon. | |

| ~ 17 | s | Ar-CH₃ : Ring methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[3][4][5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3250 - 3350 | Amide N-H |

| C-H Stretch (Aromatic) | 3000 - 3100 | Ar C-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | -CH₃ |

| C=O Stretch (Amide I) | 1660 - 1690 | Amide C=O |

| N-H Bend (Amide II) | 1510 - 1570 | Amide N-H |

| C-F Stretch | 1000 - 1250 | Ar-F |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as a final confirmation of its elemental composition.

-

Expected Molecular Ion ([M]⁺): m/z = 167.07 (for C₉H₁₀FNO). High-resolution mass spectrometry (HRMS) would confirm this exact mass.

-

Key Fragmentation: A common fragmentation pathway for N-aryl acetamides is the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion, which would result in a fragment ion corresponding to the starting aniline at m/z = 125.05.[6]

Applications in Research and Development

N-(5-Fluoro-2-methylphenyl)acetamide is primarily utilized as a chemical intermediate. Its structure is a common scaffold found in biologically active molecules. The fluorinated methylaniline core is a key component in the development of:

-

Pharmaceuticals: As a precursor for active pharmaceutical ingredients (APIs), particularly in areas like oncology and inflammatory diseases where kinase inhibitors are common.[7][8] The fluorine atom can enhance binding to target proteins or improve metabolic stability.

-

Agrochemicals: The synthesis of novel pesticides and herbicides often involves fluorinated aromatic building blocks.

-

Materials Science: Used in the synthesis of specialty polymers and other organic materials where specific electronic properties are desired.

Conclusion

This guide has detailed the structural, synthetic, and analytical chemistry of N-(5-Fluoro-2-methylphenyl)acetamide. By understanding the rationale behind the synthetic steps and the principles of spectroscopic characterization, researchers can confidently prepare and verify this important chemical intermediate for use in a wide array of scientific applications. The provided protocols and data serve as a reliable foundation for further research and development efforts.

References

-

Stenutz. N-(2-fluoro-5-methylphenyl)acetamide. Retrieved from Stenutz. [Link]

-

MDPI. (2019). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 24(23), 4277. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian J. Pharm. Edu. Res., 59(1s), s333-s340. [Link]

-

ResearchGate. (2014). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from ResearchGate. [Link]

-

ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE. Retrieved from ZaiQi Bio-Tech. [Link]

-

SpectraBase. (R,R)-2-FLUORO-2-PHENYL-N-[1-(4-METHYLPHENYL)ETHYL]ACETAMIDE - 19F NMR. Retrieved from SpectraBase. [Link]

-

National Institute of Standards and Technology. Acetamide, 2-fluoro-. Retrieved from NIST WebBook. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis. [Link]

-

US EPA. Ashes (residues), rice husk - Substance Details. Retrieved from SRS | US EPA. [Link]

-

National Institute of Standards and Technology. Acetamide. Retrieved from NIST WebBook. [Link]

-

ResearchGate. (2022). The FT-IR spectrum of the o-acetamide. Retrieved from ResearchGate. [Link]

-

PubMed. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents.... Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]

-

PubMed. (2014). N-methyl-trimethylacetamide in thin films displays infrared spectra of π-helices.... Chemphyschem, 15(16), 3592-7. [Link]

-

OECD eChemPortal. Chemical Substance Search. Retrieved from OECD eChemPortal. [Link]

-

PubChem - NIH. 5-Fluoro-2-methylphenol. Retrieved from PubChem. [Link]

-

Oriental Journal of Chemistry. (2017). Physical Properties and Chemical Composition of the Rice Husk and Dust. Oriental J. Chem., 33(3). [Link]

-

Semantic Scholar. (2022). Rice husk ash utilization, composition and properties. Retrieved from Semantic Scholar. [Link]

-

ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from ResearchGate. [Link]

-

PubMed. (2025). Top-down mass spectrometry analysis of capsid proteins.... Proteomics, 25(5-6), e2400223. [Link]

-

MDPI. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. International Journal of Molecular Sciences, 20(10), 2445. [Link]

-

SpectraBase. N-(2-Chloro-5-methylphenyl)-acetamide - Vapor Phase IR. Retrieved from SpectraBase. [Link]

Sources

- 1. N-(2-fluoro-5-methylphenyl)acetamide [stenutz.eu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ossila.com [ossila.com]

- 8. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Acetamido-4-fluorotoluene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Acetamido-4-fluorotoluene (IUPAC Name: N-(4-fluoro-2-methylphenyl)acetamide). As a fluorinated aromatic compound, it serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its characteristics, synthesis, and safe handling protocols to facilitate its effective use in research and development.

Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[2][3][4] this compound, a member of this important class of molecules, possesses a unique combination of a methyl group, a fluorine atom, and an acetamido group on an aromatic ring. This substitution pattern makes it a versatile building block for more complex molecular architectures with potential biological activity.[1] Understanding its fundamental properties is therefore crucial for its application in the synthesis of novel therapeutic agents and other advanced materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the development of robust analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | N-(4-fluoro-2-methylphenyl)acetamide | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 366-49-4, 326-65-8 | [4][5][6] |

| Molecular Formula | C₉H₁₀FNO | [1][4][6] |

| Molecular Weight | 167.18 g/mol | [1][4][6] |

| Appearance | White crystalline solid | [7] |

| Melting Point | While a specific experimental value is not consistently reported in the literature, it is described as a solid at room temperature with a melting point suitable for various reaction conditions. For the related isomer, N-(4-fluoro-3-methylphenyl)acetamide, a melting point of 77 °C has been reported. | [1][8] |

| Boiling Point | 281.2 °C at 760 mmHg | [5] |

| Density | 1.169 g/cm³ | [5] |

| Solubility | Soluble in organic solvents such as ethanol and methanol; slightly soluble in water. | [7] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methyl, and acetamido protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.

-

Aromatic Protons (δ 6.8-8.0 ppm): The three protons on the aromatic ring will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of the fluorine and acetamido groups, and the electron-donating nature of the methyl group, will influence their precise chemical shifts.

-

Methyl Protons (-CH₃, δ ~2.2 ppm): The protons of the methyl group attached to the aromatic ring are expected to appear as a singlet in the upfield region.

-

Acetamido Protons (-NHCOCH₃):

-

NH Proton (δ ~7.5-8.5 ppm): This proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

COCH₃ Protons (δ ~2.1 ppm): The three protons of the acetyl methyl group will appear as a sharp singlet.

-

The proton-decoupled ¹³C NMR spectrum will provide information on the nine distinct carbon environments in the molecule.

-

Carbonyl Carbon (C=O, δ ~168-170 ppm): The carbon of the carbonyl group in the acetamido moiety will appear in the downfield region.

-

Aromatic Carbons (δ ~110-165 ppm): The six aromatic carbons will show distinct signals. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will be influenced by the positions of the substituents.

-

Methyl Carbons (δ ~18-25 ppm): The carbons of the ring-bound methyl group and the acetyl methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Predicted Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

N-H Stretch (around 3300 cm⁻¹): A moderate to sharp absorption band corresponding to the stretching vibration of the N-H bond in the secondary amide.

-

C-H Stretch (Aromatic and Aliphatic, 3100-2850 cm⁻¹): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

-

C=O Stretch (Amide I band, around 1660-1680 cm⁻¹): A strong, sharp absorption band characteristic of the carbonyl group in a secondary amide.

-

N-H Bend (Amide II band, around 1530-1550 cm⁻¹): A moderate absorption band associated with the in-plane bending of the N-H bond.

-

C-N Stretch (around 1250-1350 cm⁻¹): The stretching vibration of the carbon-nitrogen bond.

-

C-F Stretch (around 1200-1250 cm⁻¹): A strong absorption band due to the stretching of the carbon-fluorine bond.

-

Aromatic C=C Bending (out-of-plane, ~800-900 cm⁻¹): Bands in this region can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Predicted Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to show:

-

Molecular Ion Peak (M⁺, m/z = 167): The peak corresponding to the intact molecule.

-

Key Fragmentation Pathways:

-

Loss of the acetyl group ([M - 43]⁺, m/z = 124) via cleavage of the amide bond.

-

Loss of ketene ([M - 42]⁺, m/z = 125) through a McLafferty-type rearrangement.

-

Further fragmentation of the resulting ions, including loss of HCN or other small neutral molecules.

-

Synthesis and Reactivity

Synthetic Approach: Acetylation of 4-Fluoro-2-methylaniline

The most direct and common method for the synthesis of this compound is the acetylation of 4-fluoro-2-methylaniline.[9] This reaction involves the nucleophilic attack of the amino group on an acetylating agent, such as acetic anhydride or acetyl chloride.

Reaction Scheme:

Figure 1. Synthesis of this compound.

Experimental Protocol: General Acetylation of an Aromatic Amine

The following is a general, self-validating protocol for the acetylation of an aniline derivative, which can be adapted for the synthesis of this compound.

Materials:

-

4-Fluoro-2-methylaniline

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., dichloromethane, ethyl acetate, or glacial acetic acid)[10][11]

-

A base (e.g., pyridine or triethylamine, if using acetyl chloride)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Apparatus for stirring, cooling, extraction, and filtration

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-fluoro-2-methylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If using acetyl chloride, a base is typically added to neutralize the HCl byproduct.

-

Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution. An exothermic reaction may be observed.

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

Quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.

Reactivity Profile

The reactivity of this compound is primarily dictated by its functional groups:

-

Amide Group: The amide functionality is relatively stable but can undergo hydrolysis under acidic or basic conditions to regenerate the parent aniline. The nitrogen atom is not significantly basic due to the electron-withdrawing effect of the adjacent carbonyl group.

-

Aromatic Ring: The aromatic ring can participate in electrophilic aromatic substitution reactions. The directing effects of the substituents (ortho, para-directing for the methyl and acetamido groups, and ortho, para-directing for the fluorine atom) will influence the regioselectivity of such reactions.

Applications in Drug Discovery and Development

As an intermediate, this compound is a valuable precursor for the synthesis of a variety of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance the pharmacological profile of the final drug candidate by:

-

Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer in vivo half-life.

-

Enhancing Binding Affinity: Fluorine can participate in favorable interactions with biological targets.

-

Modulating Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa and lipophilicity, which can in turn affect its absorption, distribution, and excretion.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, the safety precautions for structurally related compounds provide a strong basis for its handling.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13][14]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[12][14][15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.[12][13]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique structural features, conferred by the combination of fluoro, methyl, and acetamido substituents on an aromatic ring, make it a valuable building block for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its physicochemical properties, a predictive spectroscopic profile, a general synthetic protocol, and essential safety information to aid researchers in its effective and safe utilization.

References

-

The Royal Society of Chemistry. Characterization Data for Products. Available at: [Link]

-

Fluorinated Aromatic Compounds in Pharmaceutical Development. (2025, October 17). Fluorinated Aromatic Compounds in Pharmaceutical Development. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

-

Lead Sciences. N-(4-Fluoro-2-methylphenyl)acetamide. Available at: [Link]

-

ChemBK. (2024, April 9). N-(4-fluoro-3-methylphenyl)-Acetamide. Available at: [Link]

-

NIST. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. Available at: [Link]

-

PubChem. N-[4-(trifluoromethyl)phenyl]acetamide. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

Chemsrc.com. (2025, February 5). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available at: [Link]

- Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

-

Chemical Synthesis Database. (2025, May 20). 2,2,2-trifluoro-N-(4-methylphenyl)acetamide. Available at: [Link]

-

ChemUniverse. This compound [P93360]. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Available at: [Link]

-

NIST. Acetamide, N-methyl-N-(4-methylphenyl)-. Available at: [Link]

- Google Patents. US2416607A - Method of preparing fluoroacetamide.

- Google Patents. CN102120723A - Preparation method of 2-br-4-fluoacetanilide.

-

ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Tours.eca.ed.ac.uk. Trending this compound Basics. Available at: [Link]

-

SpectraBase. (R,S)-2-FLUORO-2-PHENYL-N-[1-(4-METHYLPHENYL)ETHYL]ACETAMIDE. Available at: [Link]

-

Satisfaction Guaranteed this compound Save Big: 75% Off [T1WRsraN]. Available at: [Link]

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Available at: [Link]

- Google Patents. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

Experiment 1 - Melting Points. Available at: [Link]

-

NIST. Acetamide, 2-fluoro-. Available at: [Link]

-

NIST. Acetamide, N-(4-methylphenyl)-. Available at: [Link]

-

An overview on Common Organic Solvents and their Toxicity Abstract. An overview on Common Organic Solvents and their Toxicity Abstract. Available at: [Link]

-

Understanding Common Lab Solvents. Understanding Common Lab Solvents. Available at: [Link]

Sources

- 1. N-(4-fluoro-3-methylphenyl)acetamide [stenutz.eu]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. N-(4-Fluoro-2-methylphenyl)acetamide - Lead Sciences [lead-sciences.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 7. chembk.com [chembk.com]

- 8. scribd.com [scribd.com]

- 9. rsc.org [rsc.org]

- 10. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro- [webbook.nist.gov]

- 11. digital.csic.es [digital.csic.es]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

2-Acetamido-4-fluorotoluene molecular formula C9H10FNO

An In-depth Technical Guide to 2-Acetamido-4-fluorotoluene (C₉H₁₀FNO)

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with the molecular formula C₉H₁₀FNO. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a robust synthesis protocol, in-depth spectroscopic characterization, reactivity profile, and established applications. By integrating field-proven insights with foundational scientific principles, this guide serves as an authoritative resource for the effective utilization and understanding of this versatile molecule in complex organic synthesis.

Compound Identification and Physicochemical Properties

This compound, also known as N-(4-fluoro-2-methylphenyl)acetamide, is an aromatic organic compound distinguished by its acetamido, fluoro, and methyl functional groups. These substituents provide a unique electronic and steric profile, making it a valuable building block in medicinal and materials chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 366-49-4 | [1][2] |

| Molecular Formula | C₉H₁₀FNO | [1][2] |

| Molecular Weight | 167.18 g/mol | [1][3] |

| Density | 1.169 g/cm³ | [4] |

| Boiling Point | 281.2 °C at 760 mmHg | [4] |

| Flash Point | 123.9 °C | [4] |

| Appearance | Solid (predicted) | [3] |

| Storage | Store at room temperature in a dry environment. | [1][3][5] |

| SMILES | CC1=C(C=C(C=C1)F)NC(=O)C | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved through the N-acetylation of its corresponding aniline precursor, 4-fluoro-2-methylaniline. This reaction is a cornerstone of organic synthesis, valued for its high efficiency and selectivity.

Causality of Experimental Design

The chosen method employs acetic anhydride as the acetylating agent. This reagent is selected over acetyl chloride due to its more moderate reactivity, which reduces the formation of side products, and because its byproduct, acetic acid, is more easily removed during workup than the corrosive HCl generated from acetyl chloride. Pyridine is used as a catalyst and as a base to neutralize the acetic acid formed, driving the reaction to completion.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylaniline (1.0 eq) in pyridine (approx. 5-10 volumes). Cool the flask to 0 °C in an ice bath.

-

Acetylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution. An exothermic reaction may be observed; maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into a beaker of ice water to quench excess acetic anhydride. A precipitate of the product may form.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure and purity of the synthesized compound. The following data are predicted based on established principles and data from analogous structures.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| Aromatic-H | ~8.0-7.0 | m | 3H, Ar-H |

| Amide-H | ~7.5 | br s | 1H, NH |

| Methyl-H | ~2.2 | s | 3H, Ar-CH₃ |

| Acetyl-H | ~2.1 | s | 3H, C(O)CH₃ |

| ¹³C NMR | δ (ppm) | Assignment | Notes |

| Carbonyl-C | ~168.5 | C =O | Amide carbonyl |

| Aromatic C-F | ~159.0 | Ar-C -F | d, ¹JCF ≈ 245 Hz |

| Aromatic C-N | ~135.0 | Ar-C -N | |

| Aromatic C-C | ~130.0 | Ar-C -CH₃ | |

| Aromatic C-H | ~125-110 | Ar-C -H | Multiple signals, some with C-F coupling |

| Acetyl-C | ~24.0 | C(O)CH₃ | |

| Methyl-C | ~17.5 | Ar-CH₃ |

Note: 'd' denotes doublet, 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet. J-coupling values are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9][10]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~3050 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (CH₃) |

| ~1670 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-F Stretch | Aryl-Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.[11][12]

Table 4: Predicted Major Fragments in the EI Mass Spectrum

| m/z Value | Fragment Identity | Description |

| 167 | [M]⁺ | Molecular Ion |

| 125 | [M - C₂H₂O]⁺ | Loss of ketene from the molecular ion |

| 96 | [C₆H₅F]⁺ | Further fragmentation |

Reactivity and Applications

This compound is a stable compound primarily utilized as an intermediate in multi-step organic syntheses.[1]

-

Pharmaceutical Synthesis: Its structure is a key pharmacophore in various research programs. It serves as a building block for developing compounds with potential therapeutic activities, such as anti-inflammatory, antimicrobial, or oncology agents.[1][13]

-

Agrochemicals and Dyes: The fluorinated toluene scaffold is also valuable in the synthesis of modern agrochemicals and specialized dyes.[1]

-

Reactivity Profile: The acetamido group can be hydrolyzed under acidic or basic conditions to regenerate the parent amine. The aromatic ring can undergo further electrophilic substitution, with the directing effects governed by the interplay of the activating methyl and acetamido groups and the deactivating fluoro group.

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with care in a well-ventilated area, such as a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation and Contact: Avoid breathing dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

-

Toxicology: The toxicological properties have not been fully investigated. It may be harmful if swallowed.[14] Always consult the most current Safety Data Sheet (SDS) before use.

References

- This guide was compiled using AI and verified against the following sources.

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes Website. [Link]

-

Chemsrc.com. (2025). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from Chemsrc.com. [Link]

-

Tours.eca.ed.ac.uk. (n.d.). Trending this compound Basics. Retrieved from Tours.eca.ed.ac.uk. [Link]

-

Lead Sciences. (n.d.). N-(4-Fluoro-2-methylphenyl)acetamide. Retrieved from Lead Sciences Website. [Link]

-

ChemUniverse. (n.d.). This compound [P93360]. Retrieved from ChemUniverse Website. [Link]

-

Oberlies, N. H., et al. (2021). Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. Journal of Natural Products. [Link]

-

Osbourn, J. (2014). meta-Fluorotoluene Synthesis. YouTube. [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from Chemistry LibreTexts Website. [Link]

-

PubChem. (n.d.). 2-Fluorotoluene. Retrieved from PubChem Website. [Link]

-

PubChem. (n.d.). p-Fluorotoluene. Retrieved from PubChem Website. [Link]

-

Pimpirev, M., et al. (1988). Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis. Carbohydrate Research. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorotoluene. Retrieved from PrepChem.com. [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (2017). Metabolite Identification by Mass Spectrometry. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. [Link]

-

PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from PubChem Website. [Link]

-

Carbohydrate Research. (1987). Fluorinated carbohydrates as potential plasma membrane modifiers. Synthesis of 4- and 6-fluoro derivatives of 2-acetamido-2-deoxy-D-hexopyranoses. [Link]

-

European Patent Office. (1989). Process for manufacture of fluoroaromatics. Retrieved from European Patent Office Website. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts Website. [Link]

-

Journal of Analytical Toxicology. (2014). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from WebAssign Website. [Link]

- Google Patents. (2013). CN102786384B - Preparation method of o-fluorotoluene.

-

NIST. (n.d.). Acetamide, N-(4-methylphenyl)-. Retrieved from NIST WebBook. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry Website. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. N-(4-Fluoro-2-methylphenyl)acetamide - Lead Sciences [lead-sciences.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpras.com [ijpras.com]

- 13. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Acetamido-4-fluorotoluene: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Acetamido-4-fluorotoluene (CAS No: 366-49-4), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes its core chemical properties, outlines a robust laboratory-scale synthesis protocol, discusses its primary applications, and provides insights into its spectroscopic characterization and safe handling procedures.

Core Molecular and Physical Properties

This compound, also known as N-(4-fluoro-2-methylphenyl)acetamide, is a substituted aromatic amide. Its structure incorporates a toluene backbone functionalized with a fluorine atom and an acetamido group, making it a valuable and versatile building block in organic synthesis. The strategic placement of these functional groups imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 366-49-4 | |

| Molecular Formula | C₉H₁₀FNO | |

| Molecular Weight | 167.18 g/mol | |

| Density | 1.169 g/cm³ | N/A |

| Boiling Point | 281.2 °C at 760 mmHg | N/A |

| Flash Point | 123.9 °C | N/A |

| MDL Number | MFCD00045064 |

Storage Conditions: Store at room temperature in a dry, well-ventilated area.

Synthesis Pathway: Acetylation of 4-Fluoro-2-methylaniline

The most direct and common laboratory synthesis of this compound is the N-acetylation of its corresponding aniline precursor, 4-fluoro-2-methylaniline. This reaction involves the formation of an amide bond by treating the primary amine with an acetylating agent. Acetic anhydride is a preferred reagent for this transformation due to its reactivity and ease of handling compared to acetyl chloride, especially in aqueous or semi-aqueous conditions.

The workflow below illustrates the key steps of this synthesis, which is a robust and reliable method adapted from established procedures for the acetylation of primary amines.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from a general, well-established method for the acetylation of amino groups and is designed for high yield and purity.

Materials:

-

4-Fluoro-2-methylaniline

-

Acetic Anhydride (95% or higher)

-

Deionized Water

-

Acetone (optional, for less soluble amines)

-

Standard laboratory glassware (Erlenmeyer flask, Büchner funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: In a suitable Erlenmeyer flask equipped with a magnetic stir bar, add 1.0 equivalent of 4-fluoro-2-methylaniline to approximately 4-5 volumes of deionized water (e.g., 10g of amine in 40-50 mL of water). Stir vigorously to create a suspension.

-

Acetylation: To the stirring suspension, add 2.0 equivalents of acetic anhydride in a single portion.

-

Causality Note: Using an excess of acetic anhydride ensures the complete conversion of the starting amine. The reaction is often exothermic; for larger scales, controlled addition or an ice bath may be necessary to manage the temperature.

-

-

Reaction: Continue to stir the mixture vigorously for 15-20 minutes. The solution will likely warm up, and the solid product, this compound, may begin to precipitate as it is formed.

-

Crystallization: Once the initial reaction subsides, place the flask in an ice bath or refrigerator (5-7 °C) for at least one hour to ensure complete crystallization of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any unreacted acetic anhydride (which hydrolyzes to water-soluble acetic acid) and other water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Self-Validation: The success of the synthesis can be validated by taking a melting point of the final product and comparing it to the literature value. Further characterization by NMR or IR spectroscopy, as detailed in Section 4, will confirm the structure and purity.

Industrial and Research Applications

This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature—a nucleophilic acetamido group and an aromatic ring activated for further substitution—makes it a versatile precursor.

-

Pharmaceutical Synthesis: It serves as a foundational building block for creating more complex active pharmaceutical ingredients (APIs). The fluorine atom is of particular interest in drug design, as its incorporation can enhance metabolic stability, binding affinity, and bioavailability. This intermediate is used in developing compounds with potential anti-inflammatory or antimicrobial properties.

-

Agrochemicals: Similar to pharmaceuticals, the fluorinated toluene scaffold is valuable in the synthesis of modern pesticides and herbicides, where metabolic stability and efficacy are critical.

-

Dyes and Pigments: The aromatic structure allows it to be incorporated into chromophore systems for the synthesis of specialty dyes and pigments.

Caption: Relationship between molecular features and applications.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons (3H): These will appear in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, they will exhibit complex splitting patterns (multiplicities) arising from coupling to each other and to the fluorine atom (J-coupling). The proton ortho to the fluorine atom will likely show a doublet of doublets with a characteristic ³J(H-F) coupling constant of ~8-10 Hz.

-

Amide Proton (1H, -NH-): A broad singlet is expected, typically downfield (δ 7.5-9.0 ppm), due to the deshielding effect of the adjacent carbonyl group. Its chemical shift can be highly dependent on solvent and concentration.

-

Toluene Methyl Protons (3H, Ar-CH₃): A sharp singlet is expected around δ 2.2-2.4 ppm. This is consistent with a methyl group attached to an aromatic ring.

-

Acetamido Methyl Protons (3H, -C(O)CH₃): A sharp singlet is expected around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals:

-

Carbonyl Carbon (-C=O): A signal in the range of δ 168-172 ppm.

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine atom (C-F) will be the most downfield and will appear as a doublet with a large ¹J(C-F) coupling constant (~240-250 Hz). The other aromatic carbons will also show smaller C-F couplings.

-

Toluene Methyl Carbon (Ar-CH₃): A signal around δ 15-20 ppm.

-

Acetamido Methyl Carbon (-C(O)CH₃): A signal around δ 23-26 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups:

-

N-H Stretch: A moderate to sharp band around 3300-3250 cm⁻¹, characteristic of a secondary amide.

-

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ for the two methyl groups.

-

C=O Stretch (Amide I Band): A strong, sharp absorption band around 1660-1680 cm⁻¹. This is a highly characteristic peak for the amide carbonyl group.

-

N-H Bend (Amide II Band): A medium to strong band around 1550-1530 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong band in the fingerprint region, typically around 1250-1150 cm⁻¹.

Safety and Handling

A specific, verified Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on data from structurally similar compounds, such as fluorinated and aminated aromatics. The compound should be handled with the assumption that it is hazardous.

-

Hazard Classification (Predicted):

-

Acute Toxicity: May be harmful if swallowed or in contact with skin.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-